![molecular formula C13H18O4 B14203253 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one CAS No. 918814-69-4](/img/structure/B14203253.png)
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes hydroxyl groups, an ether linkage, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one typically involves multiple steps. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or oxygen in the air can oxidize the hydroxyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the ketone group.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ether or ester derivatives.
Scientific Research Applications
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone
- 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-
- 1-[2,6-dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one
Uniqueness: 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and ether groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
918814-69-4 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-[2,6-dihydroxy-4-(3-methylbutoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H18O4/c1-8(2)4-5-17-10-6-11(15)13(9(3)14)12(16)7-10/h6-8,15-16H,4-5H2,1-3H3 |
InChI Key |
XBMACXRVJSWZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C(=C1)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


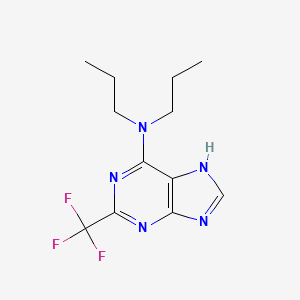
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
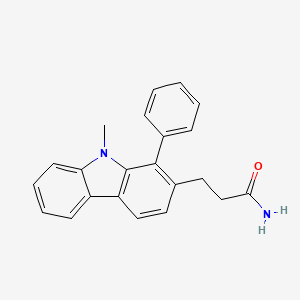
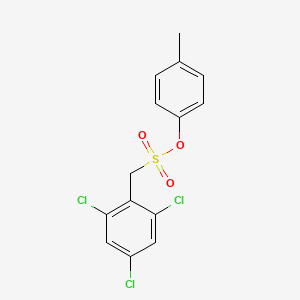

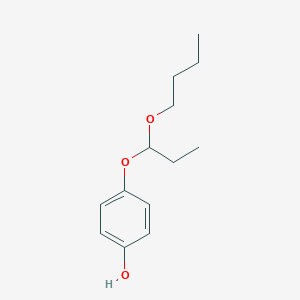


![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
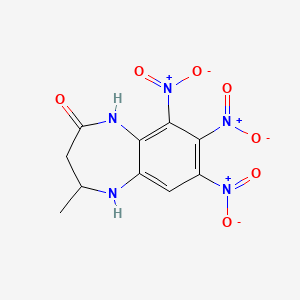
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)
